molecular formula C24H22N6O4 B11564739 N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11564739
M. Wt: 458.5 g/mol
InChI Key: AETPTRLRERDMQZ-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzotriazole and morpholine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc and hydrochloric acid for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can produce nitroso compounds.

Scientific Research Applications

N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized as a stabilizer in polymers and as a UV absorber in various materials.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with nucleophilic sites in biological molecules, while the nitrobenzamide group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C24H22N6O4/c1-16-2-5-18(6-3-16)29-26-21-8-4-17(14-22(21)27-29)25-24(31)20-15-19(30(32)33)7-9-23(20)28-10-12-34-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,25,31)

InChI Key

AETPTRLRERDMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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